molecular formula C7H8N2O3 B057808 3,5-Dimethyl-4-nitropyridine 1-oxide CAS No. 14248-66-9

3,5-Dimethyl-4-nitropyridine 1-oxide

Cat. No. B057808
CAS RN: 14248-66-9
M. Wt: 168.15 g/mol
InChI Key: VLKVMXPKEDVNBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide involves steps that can be simplified by using specific reagents and conditions. For instance, using 30% hydrogen peroxide as an oxidizing agent and substituting 65% nitric acid for fuming nitric acid allows for the crude oxidation intermediate to be directly nitrated without purification. This two-step reaction can be conducted in "one pot," improving efficiency and yield, which can be as high as 95% with a purity of ≥98% as confirmed by HPLC. The structure of the product was verified through IR and 1 HNMR (Tian, 2001).

Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-nitropyridine 1-oxide has been determined through various methods, including X-ray crystallography. Studies have shown different crystal structures, including tetragonal and orthorhombic forms, indicating the compound's ability to exist in multiple forms depending on the synthesis conditions. Important parameters such as twist angles of the nitro group and N--O distances have been measured, providing insight into the compound's stability and resonance forms (Shiro, Yamakawa, & Kubota, 1977).

Chemical Reactions and Properties

3,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including nitration and interaction with metallic elements, suggesting its utility in forming bonds and intermolecular interactions. The presence of the nitro group and N-oxide moiety plays a significant role in these reactions, influencing the compound's reactivity and the formation of intermediates (Bowden, Prasannan, & Ranson, 1987).

Physical Properties Analysis

The physical properties of 3,5-Dimethyl-4-nitropyridine 1-oxide, including its crystal and molecular structures, are crucial for understanding its stability and reactivity. The compound exhibits various crystal forms, and the intramolecular charge transfer plays an essential role in stabilizing these molecules (Shiro, Yamakawa, & Kubota, 1977).

Chemical Properties Analysis

The chemical properties, including the reactivity of 3,5-Dimethyl-4-nitropyridine 1-oxide, are influenced by its molecular structure. The presence of dimethyl and nitro groups contributes to its unique reactivity patterns, such as its behavior in strongly basic media and its interactions with other chemical species. These properties are critical for its applications in chemical synthesis and other areas (Bowden, Prasannan, & Ranson, 1987).

Scientific Research Applications

  • Carcinogenicity and Mutagenicity : This compound, among others, was tested for carcinogenicity and mutagenicity in mice and bacteria. It was found to be least potent in mutagenicity among its derivatives (Takahashi, Huang, Araki, & Kawazoe, 1979).

  • Crystal and Molecular Structures : The crystal structures of 3,5-Dimethyl-4-nitropyridine N-oxide and its derivatives were determined, contributing to a better understanding of their molecular conformations (Shiro, Yamakawa, & Kubota, 1977).

  • Density Functional Theory Calculations : A study provided insights into the molecular structures, vibrational frequencies, thermodynamic properties, and atomic charges of 2,6-dimethyl-4-nitropyridine N-oxide using density functional theory calculations (Yıldırım et al., 2011).

  • Coordination Chemistry and Cytotoxicity : Copper(II) complexes with methyl-substituted 4-nitropyridine N-oxides, including 3,5-dimethyl-4-nitropyridine N-oxide, were synthesized and their cytotoxic activity against various cancer cell lines was evaluated (Puszko et al., 2011).

  • 1,3-Dipolar Cycloaddition Reactions : The reactivity of nitropyridyl isocyanates, including 3,5-dimethyl-4-nitropyridine N-oxide, in 1,3-dipolar cycloaddition reactions was investigated, demonstrating their potential in synthesizing various amines (Holt & Fiksdahl, 2007).

Safety And Hazards

This compound is considered hazardous. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

3,5-Dimethyl-4-nitropyridine 1-oxide is an important intermediate in the synthesis of antiulcer agents . Its synthesis method has been improved to reduce waste generation and improve reaction yield . As environmental issues are increasingly emphasized, this compound can be used to replace nitric acid as a nitrating reagent to complete a nitrating reaction .

properties

IUPAC Name

3,5-dimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-8(10)4-6(2)7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKVMXPKEDVNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC(=C1[N+](=O)[O-])C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162058
Record name Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-nitropyridine 1-oxide

CAS RN

14248-66-9
Record name Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14248-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-nitropyridine 1-oxide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63056
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K TAKAHASHI, GF HUANG, M ARAKI… - … Japanese Journal of …, 1979 - jstage.jst.go.jp
MATERIALS AND METHODS Compounds 4-Nitropyridine 1-oxide (4-NPO), 17) 2-methyl-4-nitropyridine 1-oxide (2-Me-4-NPO), 18) 3-methyl-4-nitropyridine 1-oxide (3-Me-4-NPO), 9) 3-…
Number of citations: 13 www.jstage.jst.go.jp
RM Johnson - Journal of the Chemical Society B: Physical Organic, 1966 - pubs.rsc.org
Rates of reaction of halogeno- and nitro-pyridine N-oxides with sodium ethoxide in anhydrous ethanol have been measured and the Arrhenius parameters calculated and discussed.…
Number of citations: 13 pubs.rsc.org
JM Essery, K Schofield - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
The 4-aminopyridines (VII) were prepared by reducing the 4-nitro-compounds (VI) with Raney nickel and hydrazine hydrate or with iron and acetic acid, or by reducing the 4-…
Number of citations: 61 pubs.rsc.org
V Diemer, H Chaumeil, A Defoin, A Fort, A Boeglin… - 2008 - Wiley Online Library
Pyridinium phenolates possess a dissymmetric delocalised π‐electron system providing a huge quadratic nonlinearity. They are a promising class of molecules for applications in …
JFC Stavenuiter, M Verrips-Kroon, EJ Bos… - …, 1985 - academic.oup.com
5-Phenyl-2-pyridinamine (PPA) is a pyrolysis product of phenylalanine, the presence of which has been demonstrated in broiled sardines. Since PPA is mutagenic in the Ames test and …
Number of citations: 13 academic.oup.com
JT Edward, SC Wong - Canadian Journal of Chemistry, 1977 - cdnsciencepub.com
Amide indicators ionizing over the range 0–30% sulfuric acid indicate that values of the H A scale established by Yates etal. (Can. J. Chem. 42, 1957 (1964)) should be corrected by +…
Number of citations: 37 cdnsciencepub.com

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